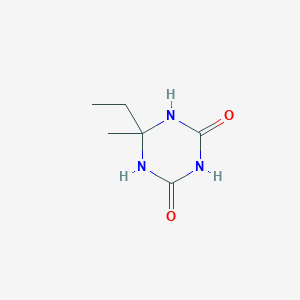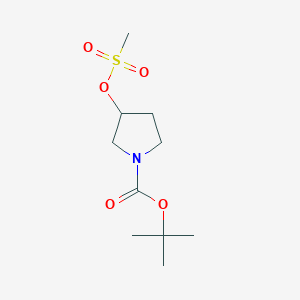
反式-4-氟环己烷羧酸
描述
trans-4-Fluorocyclohexanecarboxylic Acid: is an organic compound with the molecular formula C₇H₁₁FO₂. It is a fluorinated derivative of cyclohexanecarboxylic acid, where the fluorine atom is positioned at the 4th carbon in the cyclohexane ring.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated organic compounds.
- Employed in the study of reaction mechanisms involving fluorinated carboxylic acids.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of fluorinated analogs of biologically active compounds.
Medicine:
- Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
准备方法
Synthetic Routes and Reaction Conditions:
Hydrofluoric Acid-Catalyzed Addition Reaction:
Hydrofluoric Acid-Catalyzed Fluorination Reaction:
Industrial Production Methods:
- The industrial production of trans-4-Fluorocyclohexanecarboxylic Acid typically involves large-scale implementation of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in a polar aprotic solvent.
Major Products:
- Oxidation of trans-4-Fluorocyclohexanecarboxylic Acid typically yields cyclohexanone derivatives.
- Reduction reactions produce cyclohexanol derivatives.
- Substitution reactions result in various substituted cyclohexanecarboxylic acids depending on the nucleophile used.
作用机制
The mechanism by which trans-4-Fluorocyclohexanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and specificity, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Cyclohexanecarboxylic Acid:
4-Fluorocyclohexanol:
4-Fluorocyclohexanone:
Uniqueness:
- The presence of the fluorine atom at the 4th position in trans-4-Fluorocyclohexanecarboxylic Acid imparts unique chemical properties, such as increased stability and altered reactivity, compared to its non-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
4-fluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEBKXOXPBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-41-3 | |
| Record name | 4-fluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the formation of trans-4-fluorocyclohexanecarboxylic acid a concern in PET imaging with 18F-FCWAY?
A1: Trans-4-fluorocyclohexanecarboxylic acid (18F-FC) is a radiometabolite produced by the defluorination of 18F-FCWAY via the cytochrome P450 enzyme CYP2E1. [, ] This defluorination leads to several issues in PET imaging:
- High Skull Uptake: 18F-FC accumulates significantly in the skull, creating a "spillover" effect that contaminates the signal from the underlying brain regions. This makes it difficult to accurately quantify 5-HT1A receptor binding in these areas. []
- Reduced Brain Uptake: The conversion of 18F-FCWAY to 18F-FC reduces the amount of the active radioligand available to bind to 5-HT1A receptors in the brain. This results in lower signal intensity and potentially less accurate imaging results. []
Q2: How can the formation of trans-4-fluorocyclohexanecarboxylic acid be mitigated?
A2: Research suggests that disulfiram, a clinically approved drug, can effectively inhibit CYP2E1 activity and thereby reduce the defluorination of 18F-FCWAY. [] In a study involving human subjects, a single oral dose of disulfiram significantly decreased skull radioactivity, increased plasma concentrations of 18F-FCWAY, and enhanced the visualization of 5-HT1A receptors in the brain. [] These findings indicate that disulfiram could be a valuable tool for improving the accuracy and sensitivity of 18F-FCWAY PET imaging for studying 5-HT1A receptors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)









